11beta,13-Dihydrolactucopicrin
Overview
Description
11beta,13-Dihydrolactucopicrin is a sesquiterpene lactone obtained by the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with the 8-hydroxy group of 11beta,13-dihydrolactucin. This compound is found in chicory and has been identified as a plant metabolite .
Mechanism of Action
Target of Action
It is known that sesquiterpene lactones, the class of compounds to which 11beta,13-dihydrolactucopicrin belongs, have demonstrated anti-parasitic properties against a range of parasitic taxa .
Mode of Action
For instance, some sesquiterpene lactones from chicory have shown potential inhibitory activity against proteases involved in the viral replication of SARS-CoV-2 .
Pharmacokinetics
The compound’s solubility is reported to be 483e-02 g/l, and it has a LogP value of 186, indicating its lipophilic nature . These properties can influence the compound’s bioavailability.
Biochemical Analysis
Biochemical Properties
11beta,13-Dihydrolactucopicrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolic pathways of sesquiterpene lactones. The nature of these interactions often involves the inhibition or activation of specific enzymes, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sesquiterpene lactones. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites with varying biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its biological activity. For instance, this compound may accumulate in specific cellular compartments, enhancing its effects on target biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
11beta,13-Dihydrolactucopicrin can be synthesized through the formal condensation of 4-hydroxyphenylacetic acid with 11beta,13-dihydrolactucin. The reaction typically involves the use of a suitable condensing agent under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from chicory or other plant sources where it is naturally found. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
11beta,13-Dihydrolactucopicrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
11beta,13-Dihydrolactucopicrin has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Lactucin: Another sesquiterpene lactone found in chicory with similar anti-inflammatory properties.
Lactucopicrin: A related compound with comparable biological activities.
11beta,13-Dihydrolactucin: The precursor to 11beta,13-dihydrolactucopicrin, sharing similar structural features.
Uniqueness
This compound is unique due to its specific structural configuration and its potent anti-inflammatory effects. Its ability to modulate multiple signaling pathways involved in inflammation makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
[(3S,3aR,4S,9aS,9bR)-9-(hydroxymethyl)-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-11-7-17(29-18(27)8-13-3-5-15(25)6-4-13)20-12(2)23(28)30-22(20)21-14(10-24)9-16(26)19(11)21/h3-6,9,12,17,20-22,24-25H,7-8,10H2,1-2H3/t12-,17-,20+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJJPTZLMALYBH-ZUQDHHQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)OC(=O)CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310336 | |
Record name | 11β,13-Dihydrolactucopicrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125519-47-3 | |
Record name | 11β,13-Dihydrolactucopicrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125519-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11β,13-Dihydrolactucopicrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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